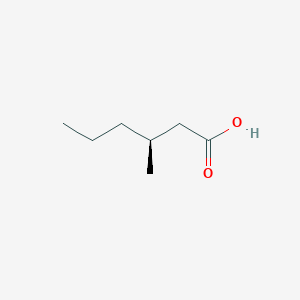

3-Methylhexanoic acid, (S)-

描述

Historical Context and Discovery of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl groups on the carbon chain. nih.gov They are common components of microbial lipids and have been identified in numerous organisms, including mammals, though in smaller quantities. nih.gov In humans, BCFAs are found in various tissues and fluids such as the vernix caseosa (the waxy coating on newborn skin), sebum, breast milk, and adipose tissue. nih.govacs.org

Historically, BCFAs were primarily associated with bacteria, where they can constitute a significant portion of the fatty acids in the cell membrane. oup.com Research has shown that the primary source of BCFAs in the human diet includes ruminant-derived products like milk and meat, as well as fermented foods. nih.govacs.orgoup.com The initial discovery and subsequent research highlighted that BCFAs in ruminant fats are synthesized by bacteria in the rumen. mdpi.com

Further investigations revealed that BCFAs can also be synthesized endogenously in humans. nih.gov This synthesis is linked to the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine. nih.govnih.gov For example, precursors for BCFAs like isobutyric acid and isovaleric acid are derived from the breakdown of these amino acids. mdpi.com Fatty acid synthase can then elongate these precursors to form various BCFAs. nih.gov Typically, BCFAs are classified into iso structures, with a methyl branch on the penultimate carbon, and anteiso structures, where the branch is on the antepenultimate carbon. nih.gov

Significance of Chirality in Methyl-Branched Alkanoic Acids

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in the function of many bioactive molecules, including methyl-branched alkanoic acids. The specific three-dimensional arrangement of atoms, or stereochemistry, at a chiral center can dramatically influence a compound's physical, chemical, and biological properties. ontosight.ai

In the case of 3-methylhexanoic acid, the third carbon atom is a chiral center, leading to two distinct enantiomers: (S)-3-methylhexanoic acid and (R)-3-methylhexanoic acid. The biological significance of this chirality is starkly illustrated in the context of human odor perception. Research has demonstrated that the (S)-enantiomer possesses a significantly stronger and more characteristic "sweaty" or "cheesy" odor compared to its (R)-counterpart. ontosight.ai This indicates that the olfactory receptors in the human nose can distinguish between the two enantiomers, highlighting the structure-dependent nature of biological interactions.

The importance of chirality in this class of compounds has driven the development of advanced analytical techniques for their separation and identification. Methods using high-performance liquid chromatography (HPLC) with chiral conversion reagents have been developed to separate the enantiomers of various methyl-branched fatty acids. tandfonline.com The ability to resolve these enantiomers is crucial for accurately studying their individual biological roles and activities. tandfonline.comresearchgate.net Research has shown that lipase (B570770) enzymes can exhibit enantiopreference, selectively reacting with one enantiomer over the other, a principle that is applied in the enzymatic resolution of chiral acids. researchgate.net This focus on enantiomeric separation underscores the scientific consensus that understanding the specific effects of each stereoisomer is essential. tandfonline.comnih.gov

Overview of Academic Research Trajectories for (S)-3-Methylhexanoic Acid

Academic research on (S)-3-methylhexanoic acid has primarily followed two distinct trajectories: its role in human biology and its application in chemical synthesis.

One major area of investigation has been its significance as a key contributor to human axillary (armpit) odor. ontosight.ai It is produced by the bacterial breakdown of odorless precursors found in apocrine sweat. ontosight.ai Studies have focused on identifying and quantifying the precursors of related compounds in axillary secretions to understand the biochemical pathways leading to malodor. researchgate.netoup.comebi.ac.uk This line of research is relevant to the development of personal care products and for understanding the chemical ecology of the human skin microbiome. Research has also explored gender-specific differences in the secretion of these odor precursors. researchgate.netoup.com

A second significant research trajectory involves the use of (S)-3-methylhexanoic acid and its derivatives as chiral building blocks in enantioselective synthesis. Chiral molecules of high enantiomeric purity are valuable intermediates for creating complex target molecules, such as pharmaceuticals. researchgate.net While much of the published synthesis research focuses on a structurally related compound, (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), the methods developed, such as asymmetric hydrogenation and enzymatic resolution, are part of the broader field of chiral synthesis in which compounds like (S)-3-methylhexanoic acid are of interest. acs.orgnih.govlupinepublishers.com

Broader research into volatile fatty acids (VFAs) provides further context. There is growing interest in the production of VFAs through the acidogenic fermentation of various organic waste streams. repec.orgresearchgate.net This research aims to recover VFAs as value-added products for various industrial applications, reflecting a trend towards sustainable, bio-based chemical production. repec.orgbusinessresearchinsights.com

Data Tables

Table 1: Physicochemical Properties of (S)-3-Methylhexanoic Acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3S)-3-methylhexanoic acid | nih.gov |

| Molecular Formula | C₇H₁₄O₂ | ontosight.ainih.gov |

| Molecular Weight | 130.19 g/mol | ontosight.ai |

| Canonical SMILES | CCCC@HCC(=O)O | nih.gov |

| InChIKey | NZQMQVJXSRMTCJ-LURJTMIESA-N | nih.gov |

Table 2: Common Branched-Chain Fatty Acids (BCFAs) and Sources

| BCFAs Type | Description | Common Dietary/Biological Sources |

|---|---|---|

| iso-BCFAs | Methyl branch on the penultimate carbon from the methyl end. | Ruminant meat and milk, fermented foods, certain bacteria. nih.govoup.com |

| anteiso-BCFAs | Methyl branch on the antepenultimate carbon from the methyl end. | Ruminant meat and milk, fermented foods, certain bacteria. nih.govoup.com |

Structure

3D Structure

属性

CAS 编号 |

35666-77-4 |

|---|---|

分子式 |

C7H14O2 |

分子量 |

130.18 g/mol |

IUPAC 名称 |

(3S)-3-methylhexanoic acid |

InChI |

InChI=1S/C7H14O2/c1-3-4-6(2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m0/s1 |

InChI 键 |

NZQMQVJXSRMTCJ-LURJTMIESA-N |

SMILES |

CCCC(C)CC(=O)O |

手性 SMILES |

CCC[C@H](C)CC(=O)O |

规范 SMILES |

CCCC(C)CC(=O)O |

产品来源 |

United States |

Enantioselective Synthesis and Chiral Resolution Methodologies for S 3 Methylhexanoic Acid

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods leverage the high selectivity of enzymes to perform stereospecific transformations, offering an environmentally benign and efficient alternative to traditional chemical synthesis. Nitrilases and lipases are prominent enzymes utilized in the synthesis of chiral acids and their intermediates.

Nitrilase-Mediated Enantioselective Hydrolysis Approaches

Nitrilase-mediated hydrolysis has emerged as a highly attractive method for producing chiral carboxylic acids. researchgate.net This approach often involves the regio- and enantioselective hydrolysis of a dinitrile substrate. researchgate.netacs.org For the synthesis of (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA), a key chiral intermediate for the drug Pregabalin (B1679071), the process typically starts with isobutylsuccinonitrile (IBSN). researchgate.netacs.orgresearchgate.net Nitrilases can selectively hydrolyze one of the two nitrile groups of the racemic dinitrile to afford the desired (S)-acid. researchgate.netsci-hub.st This biocatalytic route is advantageous due to its high atom economy and simpler process flow compared to many conventional methods. researchgate.netsci-hub.st

| Enzyme/Organism | Substrate | Key Findings | Reference |

|---|---|---|---|

| Nitrilase AtNit1 (Arabidopsis thaliana) | Isobutylsuccinonitrile (IBSN) | High enantioselectivity (E > 150) for (S)-3-cyano-5-methylhexanoic acid. Mutant C236S showed a ~3-fold increase in reactivity. | researchgate.netresearchgate.net |

| Nitrilase BrNIT (Brassica rapa) in E. coli | Isobutylsuccinonitrile (IBSN) | Immobilized cells achieved >41.1% conversion and high enantioselectivity (E > 150) at 100 g/L substrate loading. | acs.orgresearchgate.net |

| Immobilized Nitrilase on epoxy resin | Isobutylsuccinonitrile (IBSN) | Converted 700 mM of substrate to (S)-CMHA with 45.3% conversion and 99.5% enantiomeric excess (ee). | acs.orgfigshare.com |

Lipase-Catalyzed Resolution and Transesterification Strategies

Lipases are widely used for the kinetic resolution of racemic esters to produce enantiomerically pure compounds. google.comgoogleapis.com This strategy is based on the enzyme's ability to selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For producing intermediates of (S)-3-Methylhexanoic acid derivatives, the lipase-catalyzed resolution of racemic 3-cyano-5-methyl-hexanoic acid ethyl ester is a well-established method. google.comgoogleapis.comresearchgate.net

Commercially available lipases such as Novozym 435 (from Candida antarctica), Lipolase® (from Thermomyces lanuginosus), and lipases from Pseudomonas cepacia and Burkholderia cepacia have proven effective. researchgate.netmdpi.comresearchgate.net The reaction typically involves the hydrolysis of the ethyl ester, where the lipase (B570770) preferentially acts on the (R)-enantiomer, or a related diester precursor, allowing for the separation of the desired (S)-enantiomer. google.comresearchgate.netmdpi.com For example, using Lipolase, rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester can be resolved to yield the precursor for (S)-3-cyano-5-methylhexanoic acid ethyl ester. researchgate.net Optimization of reaction conditions, such as solvent, temperature, and pH, is crucial for achieving high yields and enantiomeric excess (ee). researchgate.netnih.gov For example, the resolution of rac-3-cyano-5-methylhexanoic acid ethyl ester with immobilized Pseudomonas cepacia lipase achieved a 44.5% yield and 99.2% ee at a high substrate concentration of 2.0 M. researchgate.net

| Enzyme/Organism | Substrate | Yield/Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Immobilized Pseudomonas cepacia lipase (Lipase PS IM) | rac-3-cyano-5-methylhexanoic acid ethyl ester | 44.5% | 99.2% | researchgate.net |

| Arthrobacter sp. ZJB-09277 (whole-cell esterase) | rac-3-cyano-5-methylhexanoic acid ethyl ester | 44.6% conversion | 95.1% | researchgate.net |

| Talaromyces thermophilus lipase (mutant) | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | 49.7% conversion | 95% | nih.gov |

| Lipase from Thermomyces lanuginosus (CLEAs) | rac-diethyl 2-(1-cyano-3-methylbutyl)malonate | N/A | N/A | researchgate.net |

Asymmetric Organic Synthesis Techniques

Asymmetric organic synthesis provides direct routes to chiral molecules by creating stereogenic centers in a controlled manner, often employing chiral catalysts or auxiliaries.

Chiral Auxiliary-Driven Stereocontrol

The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis. wikipedia.org An auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.orgyork.ac.uk

| Step | Description | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| 1. Acylation | Coupling of the chiral oxazolidinone auxiliary with an acid chloride. | Chiral oxazolidinone, Pivoloyl chloride | Formation of the N-acyloxazolidinone. | tsijournals.com |

| 2. Asymmetric Alkylation | Formation of a chiral enolate followed by reaction with an electrophile. | Base (e.g., LHMDS), Alkyl halide | Diastereoselective formation of the new C-C bond, setting the stereocenter. | tsijournals.combath.ac.uk |

| 3. Auxiliary Removal | Cleavage of the auxiliary to release the chiral product. | LiOH, H₂O₂ | Yields the desired enantiomerically pure carboxylic acid. | tsijournals.com |

Asymmetric Induction and Stereoselective Carbon-Carbon Bond Formations

Asymmetric induction can also be achieved through the use of chiral catalysts in carbon-carbon bond-forming reactions. nih.govescholarship.org Asymmetric hydrogenation is a prominent example, where a prochiral olefin is converted into a chiral alkane with high enantioselectivity using a transition metal complex with a chiral ligand. nih.gov A concise synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid has been developed using the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt as the key step. nih.gov This reaction, catalyzed by a rhodium complex with the chiral ligand Me-DuPHOS, provides the desired (S)-3-cyano-5-methylhexanoate in very high enantiomeric excess. nih.gov

Other stereoselective C-C bond formation methods include conjugate additions to α,β-unsaturated systems. researchgate.net The conjugate addition of organometallic reagents to chiral vinyl sulfoximines, for instance, proceeds with high asymmetric induction and can be used to synthesize chiral 3-alkylalkanoic acids in high enantiomeric excess. researchgate.net Similarly, the stereoselective addition of Gilman reagents to chiral β-alkoxy aldehydes provides another route to control stereochemistry during C-C bond formation. researchgate.net These methods are fundamental in organic synthesis for building complex molecules with precise stereochemical control. nih.govescholarship.org

| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium Me-DuPHOS | 3-cyano-5-methylhex-3-enoic acid salt | (S)-3-cyano-5-methylhexanoate | Achieves very high enantiomeric excess. | nih.gov |

| Conjugate Addition | Organometallic reagents | Chiral vinyl sulfoximines | Chiral 3-alkylalkanoic acids | High asymmetric induction (>90% ee). | researchgate.net |

| Conjugate Addition | Gilman reagent (e.g., n-BuCu·BF₃) | Chiral trans-8-phenyl-menthyl enoates | β-substituted alkanoic acids | High chiral induction. | researchgate.net |

Diastereomeric Salt Formation and Crystallization for Enantiomeric Enrichment

The resolution of racemates by forming diastereomeric salts is a classical and widely practiced method for separating enantiomers, particularly on an industrial scale. wikipedia.orgnumberanalytics.comchiralpedia.com This technique involves reacting a racemic mixture, such as a carboxylic acid, with a single enantiomer of a chiral resolving agent, typically a base. wikipedia.orglibretexts.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. wikipedia.orgchiralpedia.com

The difference in solubility allows for the separation of the diastereomers by fractional crystallization. numberanalytics.com One diastereomer will preferentially crystallize from a suitable solvent, leaving the other dissolved in the mother liquor. wikipedia.org After separation, the desired enantiomer is recovered by treating the purified diastereomeric salt to break the salt bond and remove the resolving agent. wikipedia.org

For resolving racemic acids related to 3-methylhexanoic acid, such as its amino derivative 3-(aminomethyl)-5-methylhexanoic acid, (S)-mandelic acid is an effective chiral resolving agent. google.com When racemic 3-(aminomethyl)-5-methylhexanoic acid is combined with (S)-mandelic acid in a solvent like aqueous isopropanol, the (S,S) salt preferentially precipitates, allowing for its separation from the (R,S) salt which remains in solution. google.com The enantiomeric purity of the crystallized salt can be further enhanced by recrystallization, sometimes with the addition of more resolving agent. google.com This method is operationally simple and often more economical than other separation techniques. google.com

| Racemic Compound | Chiral Resolving Agent | Solvent System | Result | Reference |

|---|---|---|---|---|

| 3-(aminomethyl)-5-methylhexanoic acid | (S)-mandelic acid | Water/Isopropanol | The (S,S) salt precipitates, leaving the (R,S) salt in solution. An initial S/R ratio of 92.5%:7.5% was achieved in the crystallized solid. | google.com |

| Mandelic acid | (R)-3-(aminomethyl)-5-methylhexanoic acid | N/A | The (R)-mandelic acid was obtained with 81% ee after crystallization and recovery. | researchgate.net |

Strategic Derivatization for Enhanced Synthetic Efficiency and Stereocontrol

The enantioselective synthesis and resolution of (S)-3-methylhexanoic acid often employ strategic derivatization to enhance both the efficiency of the synthetic route and the degree of stereocontrol. This involves the temporary modification of the carboxylic acid or a precursor molecule to introduce a functional group that facilitates a key stereoselective transformation or separation process. These derivatization strategies can be broadly categorized into two main approaches: derivatization to create substrates suitable for stereoselective reactions and derivatization to form diastereomeric intermediates that can be separated.

A prevalent strategy in the synthesis of related chiral acids involves the asymmetric hydrogenation of a strategically derivatized precursor. For instance, a cyano-substituted olefin can serve as a precursor to the final carboxylic acid. The presence of the cyano group is crucial as it, in conjunction with the olefin, forms a substrate suitable for asymmetric hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand like Me-DuPHOS. nih.govgoogle.com This key step establishes the desired stereocenter with high enantiomeric excess. nih.gov Subsequent hydrolysis of the nitrile group yields the target carboxylic acid. This approach is advantageous as it avoids the formation of the undesired enantiomer, potentially doubling the theoretical yield compared to resolution methods. google.com

Another powerful derivatization strategy involves the enantioselective ring-opening of a meso-anhydride. The cyclic anhydride, a derivative of a dicarboxylic acid, can be opened with an alcohol in the presence of a chiral catalyst, such as a cinchona alkaloid, to produce a chiral hemiester. researchgate.net This desymmetrization process effectively sets the stereocenter. The resulting hemiester can then be further transformed, for example, through a Curtius rearrangement of the corresponding acyl azide, to yield a derivative that can be converted to the final acid. researchgate.net This method provides a pathway to the target enantiomer in high yield and excellent enantiomeric excess. researchgate.net

Derivatization is also a cornerstone of chiral resolution, where a racemic mixture of the carboxylic acid is converted into a pair of diastereomers that can be separated physically. This is commonly achieved by reacting the racemic acid with a chiral resolving agent.

One such method involves the formation of diastereomeric amides using a chiral amine. For example, (S)-phenylglycine methyl ester (PGME) can be used to convert racemic 3-methylhexanoic acid into a mixture of two diastereomeric amides. acs.org These diastereomers exhibit different physical properties and can be separated using techniques like high-performance liquid chromatography (HPLC). acs.org After separation, the desired diastereomer is hydrolyzed to yield the enantiomerically pure (S)-3-methylhexanoic acid.

Similarly, classical resolution through the formation of diastereomeric salts with chiral amines is a widely used technique. researchgate.net The addition of a chiral amine, such as (S)-phenylethylamine, to a racemic mixture of a suitable derivative can lead to the selective crystallization of one of the diastereomeric salts, allowing for the enrichment of the desired enantiomer. researchgate.net

For analytical purposes, which are crucial for monitoring the stereochemical outcome of a synthesis, derivatization is often essential. The analysis of chiral carboxylic acids by gas chromatography-mass spectrometry (GC-MS) can be challenging. nih.gov To overcome this, the carboxylic acid can be "capped" by converting it into a methyl ester. nih.gov This derivatization prevents undesirable side reactions in the instrument and prepares the molecule for subsequent chiral derivatization at another functional group if present, enabling the separation and quantification of the enantiomers. nih.gov Various derivatizing agents, including Marfey's reagent and Nα-(5-fluoro-2,4-dinitrophenyl)-D-amino acids, are used to create diastereomers that can be readily separated and analyzed by HPLC, allowing for accurate determination of enantiomeric purity. mdpi.comgoogle.com

The table below summarizes various derivatization strategies and their outcomes in the context of synthesizing or resolving (S)-3-methylhexanoic acid and related chiral compounds.

| Derivatization Strategy | Derivative Formed | Purpose | Key Reagents/Catalysts | Outcome | Reference(s) |

| Asymmetric Hydrogenation | Cyano-substituted olefin | Enantioselective Synthesis | Rhodium Me-DuPHOS catalyst | High enantiomeric excess of the desired (S)-enantiomer. | nih.govgoogle.com |

| Desymmetrization of Anhydride | Hemiester | Enantioselective Synthesis | Cinchona alkaloid catalyst, alcohol | High yield and excellent enantiomeric excess of the chiral intermediate. | researchgate.net |

| Diastereomeric Amide Formation | Amides | Chiral Resolution | (S)-Phenylglycine methyl ester (PGME) | Separation of diastereomers by HPLC. | acs.org |

| Diastereomeric Salt Formation | Salts | Chiral Resolution | (S)-Phenylethylamine | Enantiomeric enrichment through fractional crystallization. | researchgate.net |

| Esterification for Analysis | Methyl ester | Analytical Derivatization | Methanol | Facilitates GC-MS analysis and further derivatization. | nih.gov |

| Diastereomer Formation for Analysis | Diastereomers | Analytical Resolution | Marfey's reagent, Nα-(5-fluoro-2,4-dinitrophenyl)-D-amino acids | Separation and quantification of enantiomers by HPLC. | mdpi.comgoogle.com |

Biosynthesis and Metabolic Pathways of S 3 Methylhexanoic Acid in Biological Systems

Endogenous Formation from Branched-Chain Amino Acid Catabolism

Endogenously, (S)-3-Methylhexanoic acid arises from the breakdown of branched-chain amino acids (BCAAs), particularly isoleucine. nih.govdrugbank.com This metabolic route is a key source of various branched-chain volatile compounds.

Isoleucine, an essential amino acid, serves as a primary precursor for the synthesis of (S)-3-Methylhexanoic acid. wikipedia.orgnih.gov The catabolism of isoleucine generates intermediates that are channeled into the production of branched-chain fatty acids. nih.govnih.gov This process is particularly active in tissues like adipose tissue. nih.gov The carbon skeleton of isoleucine is ultimately converted into acetyl-CoA and propionyl-CoA. drugbank.comwikipedia.org

The initial step in the conversion of isoleucine is transamination, a reaction catalyzed by branched-chain amino acid aminotransferases (BCATs). nih.govdrugbank.comresearchgate.net This reaction transfers the amino group from isoleucine to an α-keto acid, typically α-ketoglutarate, resulting in the formation of the corresponding α-keto acid of isoleucine, (S)-2-keto-3-methylvalerate. researchgate.netnih.gov

This α-keto acid then undergoes oxidative decarboxylation, a crucial step catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. wikipedia.orgnih.gov This enzymatic reaction removes a carboxyl group, leading to the formation of a branched-chain acyl-CoA derivative. nih.govwikipedia.org In the case of isoleucine breakdown, this results in the formation of 2-methylbutyryl-CoA. nih.gov

| Enzyme | Reaction | Precursor/Substrate | Product |

| Branched-chain amino acid aminotransferase (BCAT) | Transamination | Isoleucine, α-ketoglutarate | (S)-2-keto-3-methylvalerate, Glutamate |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | Oxidative Decarboxylation | (S)-2-keto-3-methylvalerate | 2-methylbutyryl-CoA |

Following its formation, 2-methylbutyryl-CoA enters a pathway analogous to β-oxidation. nih.gov However, due to the methyl branch, the standard β-oxidation pathway requires modification. The degradation of branched-chain fatty acids often involves α-oxidation to handle the methyl group. nih.gov In the context of synthesis, the branched acyl-CoA primer, 2-methylbutyryl-CoA, is elongated by fatty acid synthase (FASN), which typically uses acetyl-CoA as a primer for straight-chain fatty acids. nih.govwikipedia.org This promiscuity of FASN allows for the incorporation of branched-chain primers, leading to the synthesis of monomethyl branched-chain fatty acids like (S)-3-Methylhexanoic acid. nih.gov The intermediates of this synthesis are linked to the broader pool of lipid metabolism.

Microbial Biosynthesis and Biotransformation

Microorganisms, particularly those residing on human skin, play a significant role in the production of (S)-3-Methylhexanoic acid and other volatile fatty acids.

Various bacteria possess the enzymatic machinery to synthesize branched-chain fatty acids. frontiersin.org The synthesis is often initiated with branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids. nih.govfrontiersin.org Enzymes such as branched-chain α-keto acid decarboxylase are crucial for producing these primers. wikipedia.org The specificity of the enzyme that catalyzes the initial condensation reaction in fatty acid synthesis determines whether a branched-chain or straight-chain fatty acid is produced. wikipedia.org For instance, in many Gram-positive bacteria, the enzyme FabH shows a high selectivity for branched-chain acyl-CoAs as primers. frontiersin.org Lipases are another class of enzymes implicated in the synthesis, capable of catalyzing the formation of precursors to compounds like (S)-3-Methylhexanoic acid. researchgate.net

| Microbial Enzyme Class | Function in Branched-Chain Fatty Acid Synthesis |

| Branched-chain α-keto acid decarboxylase | Produces branched-chain acyl-CoA primers from α-keto acids. wikipedia.org |

| Fatty Acid Synthase (FASII) condensing enzymes (e.g., FabH) | Initiates fatty acid synthesis by utilizing branched-chain acyl-CoA primers. nih.govfrontiersin.org |

| Lipases | Can be involved in the resolution and synthesis of chiral precursors. researchgate.net |

| Nitrilases | Can be used in the chemo-enzymatic synthesis of precursors like (S)-3-cyano-5-methylhexanoic acid. google.com |

Corynebacterium species are well-known for their ability to produce a variety of volatile organic compounds (VOCs), including branched-chain fatty acids that contribute to body odor. arxiv.orgresearchgate.netuni-rostock.de These bacteria can degrade odorless precursor compounds found in secretions like sweat into odorous volatile fatty acids. arxiv.orgresearchgate.net Specifically, Corynebacterium species have been shown to possess enzymes that can release fatty acids from conjugated, non-volatile precursors present in axillary secretions. oup.comasm.org One such precursor is Nα-(3-hydroxy-3-methylhexanoyl)-L-glutamine, which is hydrolyzed by a corynebacterial Nα-acyl-glutamine aminoacylase (B1246476) to release 3-hydroxy-3-methylhexanoic acid, a related compound to (S)-3-Methylhexanoic acid. oup.com This highlights the key role of specific skin-resident bacteria in biotransforming host-derived molecules into volatile compounds. uni-rostock.denih.gov

Isotope-Labeling Studies for Pathway Elucidation

Isotope-labeling studies are a cornerstone technique for deciphering metabolic pathways, allowing researchers to trace the journey of atoms from simple precursors to complex final products. In the context of (S)-3-methylhexanoic acid and related branched-chain fatty acids, these studies have been instrumental in confirming their biosynthetic origins, particularly whether they arise from fatty acid synthesis (FAS) or other proposed mechanisms. By supplying organisms with substrates labeled with stable isotopes like Carbon-13 (¹³C), scientists can analyze the resulting fatty acids using mass spectrometry to determine the position and incorporation pattern of the labeled atoms.

The biosynthesis of branched-chain fatty acids is understood to primarily involve the FAS pathway, which utilizes a short-chain acyl-CoA primer that is subsequently elongated by two-carbon units derived from malonyl-CoA. For branched-chain fatty acids, the primers are typically derived from the catabolism of branched-chain amino acids such as valine, leucine (B10760876), and isoleucine.

In plants, studies on species like Nicotiana and Petunia have utilized isotopically labeled precursors to elucidate the formation of medium-chain fatty acids. nih.gov For example, the biosynthesis of anteiso-branched fatty acids (where the methyl branch is on the antepenultimate carbon) is primed by 2-oxo-3-methylpentanoic acid, a keto acid derived from isoleucine. nih.gov The subsequent elongation occurs via the standard FAS mechanism.

A hypothetical isotope-labeling experiment to confirm the biosynthetic pathway of (S)-3-methylhexanoic acid, which has an anteiso-branching pattern, could involve feeding an organism with different labeled precursors. The expected labeling patterns in the resulting molecule would provide clear evidence for the pathway.

Table 1: Hypothetical Isotope-Labeling Results for (S)-3-Methylhexanoic Acid Biosynthesis

| Labeled Precursor Supplied | Expected Biosynthetic Pathway | Predicted ¹³C Labeling Pattern in 3-Methylhexanoic Acid |

| [1-¹³C]acetate | Fatty Acid Synthase (FAS) elongation | Labeling on odd-numbered carbons (C1, C3, C5) derived from acetate (B1210297). |

| [2-¹³C]acetate | Fatty Acid Synthase (FAS) elongation | Labeling on even-numbered carbons (C2, C4, C6) derived from acetate. nih.gov |

| [U-¹³C]Isoleucine | Isoleucine catabolism to form anteiso-primer (2-methylbutyryl-CoA), followed by one round of FAS elongation with unlabeled acetate. | The initial five-carbon anteiso-primer fragment (including the methyl branch) would be fully labeled. The final two carbons (C1 and C2) would be unlabeled. |

| [U-¹³C]Threonine | Threonine catabolism to 2-oxo-butyric acid, leading to the formation of the anteiso-primer, followed by FAS elongation. | Similar to isoleucine, the primer fragment would be labeled, confirming its origin from the threonine pathway. nih.gov |

This table is illustrative, based on established principles of fatty acid biosynthesis and isotope tracing. nih.gov

The analysis of labeling patterns, particularly from differentially labeled acetate ([1-¹³C] vs. [2-¹³C]), is a powerful tool. Intact incorporation of the two-carbon acetate unit is a hallmark of the FAS pathway. nih.gov Such studies provide definitive evidence that the backbone of these fatty acids is assembled by the sequential addition of C2 units to a branched-chain primer derived from amino acid metabolism.

Comparative Analysis of Biosynthetic Origins Across Different Organisms

The biosynthesis of (S)-3-methylhexanoic acid and its close derivatives, while often rooted in amino acid metabolism, exhibits fascinating variations across different biological systems, ranging from symbiotic human-microbe interactions to plant metabolism and engineered microorganisms.

Human Axilla (Host-Microbe Symbiosis)

In humans, (S)-3-methylhexanoic acid is a key contributor to axillary (underarm) odor. ontosight.ai However, it is not produced directly. The human apocrine glands secrete odorless, non-volatile precursors. nih.govresearchgate.net The primary precursor for the related and more abundant 3-hydroxy-3-methylhexanoic acid (HMHA) is Nα-3-hydroxy-3-methylhexanoyl-L-glutamine. researchgate.netnih.gov This conjugate is then transported to the skin surface. Commensal bacteria residing in the axilla, particularly species of Corynebacterium, possess specific enzymes, such as N-α-acyl-glutamine aminoacylases, that cleave the glutamine conjugate, releasing the volatile and odorous fatty acid. nih.govoup.com The ultimate origin of the fatty acid backbone within the human host is believed to be from the metabolism of branched-chain amino acids, such as leucine or isoleucine. pnas.org The ATP-binding cassette transporter protein ABCC11 is essential for secreting the precursors from the apocrine glands. core.ac.uk

Plants

In plants such as Nicotiana umbratica, the biosynthesis of related branched, medium-chain fatty acids follows a more direct intracellular pathway. nih.gov The process begins with the degradation of branched-chain amino acids like isoleucine to their corresponding α-keto acids. This keto acid is then converted into a short, branched acyl-CoA (e.g., 2-methylbutyryl-CoA), which serves as a primer for the fatty acid synthase (FAS) complex. nih.gov The FAS machinery then elongates this primer by adding two-carbon units from malonyl-CoA. This mechanism can produce a variety of branched-chain fatty acids, and the specific products depend on the primer used and the number of elongation cycles. nih.gov

Engineered Bacteria (Escherichia coli)

The potential for microbial production of specific branched-chain compounds has been explored through metabolic engineering. In engineered E. coli, pathways can be constructed to produce non-natural alcohols by extending the native branched-chain amino acid metabolic pathways. pnas.org For instance, the natural intermediate (S)-2-keto-3-methylvalerate, a precursor to isoleucine, can be used as a starting point. By introducing specific enzymes, such as a 2-isopropylmalate synthase engineered for broader substrate specificity, this keto acid can be condensed with acetyl-CoA. pnas.org This initiates a new pathway, leading to the formation of longer-chain keto acids that can be subsequently converted to other molecules, demonstrating the feasibility of producing specific branched-chain compounds like (S)-3-methyl-1-pentanol from simple carbon sources by rewiring metabolism. pnas.org

Table 2: Comparative Overview of Biosynthetic Origins

| Feature | Human Axilla (Host-Microbe Symbiosis) | Plants (e.g., Nicotiana) | Engineered E. coli |

| Organism(s) | Homo sapiens and Corynebacterium spp. | Nicotiana umbratica, Petunia hybrida | Escherichia coli (genetically modified) |

| Primary Precursor(s) | Amino acid-conjugated fatty acids (e.g., Nα-3-hydroxy-3-methylhexanoyl-L-glutamine). researchgate.netnih.gov | Branched-chain amino acids (e.g., Isoleucine, Threonine). nih.gov | Simple carbon sources leading to branched-chain amino acid intermediates (e.g., (S)-2-keto-3-methylvalerate). pnas.org |

| Key Pathway/Enzymes | Host: Amino acid metabolism, ABCC11 transporter. core.ac.uk Bacterium: N-α-acyl-glutamine aminoacylase. nih.gov | Fatty Acid Synthase (FAS) using branched primers from amino acid catabolism. nih.gov | Engineered metabolic pathway using modified 2-isopropylmalate synthase and other enzymes. pnas.org |

| Final Product Formation | Enzymatic cleavage of secreted precursors on the skin surface. oup.com | Direct intracellular biosynthesis. nih.gov | Intracellular biosynthesis via an artificial pathway. pnas.org |

This comparative analysis highlights the diverse evolutionary strategies and engineering approaches for the biosynthesis of (S)-3-methylhexanoic acid and related molecules. From a complex symbiotic relationship in humans to direct synthesis in plants and targeted production in engineered microbes, the fundamental building blocks are consistently traced back to amino acid metabolism.

Biological Roles and Molecular Interactions of S 3 Methylhexanoic Acid Non Human Focus

Function as a Pheromone Component or Semiochemical

(S)-3-Methylhexanoic acid and structurally related chiral acids are integral components in the chemical communication systems of various organisms, particularly insects. These semiochemicals, or signaling molecules, mediate intraspecific interactions, playing a crucial role in behaviors such as mating.

While the 5-methylhexanoic acid moiety is considered rare in insect pheromones, it has been identified as a key structural component in the pheromones of certain species. rsc.orgpsu.edursc.org The acid portions of pheromonal esters in scale and mealybug insects are notably diverse, ranging from simple straight-chain acids to more complex chiral acids like 2-methylbutanoic acid. rsc.orgrsc.org This structural variability appears to be a strategy for creating species-specific communication channels, as related species often use unique pheromone structures rather than different ratios of shared compounds. psu.edu

For example, the pheromone of the Matsumoto mealybug is an ester of a hemiterpenol, incorporating a methylhexanoic acid moiety. rsc.orgpsu.edursc.org The provision of synthetic versions of these natural pheromones is critical for confirming their structure and for developing environmentally sound pest management strategies through large-scale field trials. researchgate.net

Table 1: Examples of Methyl-branched Acids in Insect Pheromones

| Insect Species | Pheromone Component Class | Relevant Acid Moiety |

|---|---|---|

| Matsumoto Mealybug (Crisicoccus matsumotoi) | Ester of a hemiterpenol | 5-Methylhexanoic acid rsc.orgpsu.edursc.org |

| San Jose Scale (Diaspidiotus perniciosus) | Esters of geraniol (B1671447) and nerol (B1678202) isomers | Propanoic acid, 3-methylbutanoic acid rsc.orgpsu.edu |

| Vine Mealybug (Planococcus ficus) | Ester of lavandulol | Senecioic acid (3-methyl-2-butenoic acid) rsc.org |

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of insect pheromones. ontosight.ai The specific enantiomeric form of a chiral molecule can determine whether it elicits an attractive, antagonistic, or null response from the receiving insect.

In the case of the passionvine mealybug, laboratory bioassays demonstrated a clear distinction in the behavioral response to different stereoisomers of its pheromone. rsc.org The (E)-isomer of the synthesized pheromone was found to attract male mealybugs, whereas the (Z)-isomer was antagonistic, actively inhibiting the response. rsc.org Similarly, for the San Jose scale pheromone, while multiple components are active, the specific stereoisomers are crucial for bioactivity. psu.edu Bioassays of the four possible stereoisomers of the pheromone for the obscure mealybug showed that only the correct configuration of the alcohol portion was active. psu.edu This high degree of specificity underscores the precise molecular recognition that occurs at the insect's chemoreceptors, where only a molecule with the correct stereochemical key can successfully bind and trigger a specific behavioral cascade.

Olfactory Receptor Binding Studies in Non-Human Models

Olfactory receptors (ORs) are the proteins responsible for detecting odorant molecules, including semiochemicals like (S)-3-Methylhexanoic acid. wikipedia.org In vertebrates, these are G protein-coupled receptors (GPCRs) that form the largest multigene family. wikipedia.orggoogle.com Understanding how ligands like (S)-3-Methylhexanoic acid bind to and activate these receptors is key to deciphering the sense of smell.

The interaction between an odorant and an olfactory receptor is a complex process. A single odorant can bind to multiple ORs, and a single OR can be activated by a range of different molecules. wikipedia.orgplos.org This combinatorial system allows for the detection of a vast array of chemical stimuli. The binding affinity and subsequent receptor activation are determined by the ligand's three-dimensional structure, conformation, and chemical properties. nih.govresearchgate.net

Studies on non-human models, such as the rat, have provided insight into these interactions. For instance, the rodent olfactory receptor OR-I7 is known to respond to aliphatic aldehydes with carbon chains of 7-10 atoms. researchgate.net Research using conformationally restricted mimics of octanal, an agonist for OR-I7, suggests a model where the unactivated receptor can bind a range of similar molecules, but only those with the correct conformation and length can properly engage an activation pocket and trigger a neuronal signal. researchgate.net Molecules that bind but fail to activate the receptor can act as antagonists. researchgate.net This principle of conformational filtering is likely applicable to how receptors distinguish between stereoisomers like (S)- and (R)-3-Methylhexanoic acid. The activation of an OR by a ligand initiates a signaling cascade, typically involving a G protein (Gα-olf) and the production of cyclic AMP (cAMP), which leads to a nerve impulse being sent to the brain. wikipedia.orggoogle.com

Due to the significant challenges in determining the three-dimensional structures of olfactory receptors experimentally, computational methods have become indispensable tools for research in this area. nih.govgenominfo.orgnih.gov Techniques such as homology modeling and molecular docking are widely used to predict how an odorant molecule fits into the binding pocket of a receptor. plos.orgnih.govfrontiersin.org

Homology modeling involves building a 3D model of a target OR based on the known structures of related proteins, such as other GPCRs. nih.govgenominfo.org Once a model is created, molecular docking simulations can be performed. nih.gov These simulations attempt to predict the preferred orientation of a ligand, such as (S)-3-Methylhexanoic acid, when it binds to the receptor to form a stable complex. nih.gov By calculating a "docking score," researchers can estimate the binding affinity. plos.org These computational studies allow for the identification of key amino acid residues within the receptor that are likely to interact with the ligand, providing hypotheses that can be tested in further experimental studies. plos.org Such approaches have been used to create ligand profiles for numerous ORs and to investigate why homologous receptors in different species may respond differently to the same set of odorants. plos.org

Table 2: Overview of Computational Methods in Olfactory Receptor Research

| Computational Technique | Purpose | Key Outcome |

|---|---|---|

| Homology Modeling | To create a 3D structural model of an OR when no experimental structure exists. nih.govgenominfo.orgnih.gov | A predicted 3D structure of the receptor protein. genominfo.org |

| Molecular Docking | To predict the binding pose and affinity of a ligand within the receptor's binding site. nih.govfrontiersin.org | Identification of likely binding modes and key interacting amino acid residues. plos.orgnih.gov |

| Virtual Screening | To computationally test a large library of compounds against a receptor model to find potential ligands. plos.orgnih.gov | A ranked list of potential agonists or antagonists for a specific receptor. plos.org |

Role in Microbial Ecology and Interspecies Chemical Signaling

Chemical compounds produced by microorganisms often play a critical role in mediating interactions within their ecological niche, including signaling between different species. While 3-hydroxy-3-methylhexanoic acid is well-known for its role in human axillary odor produced by skin bacteria, related compounds are also involved in non-human interspecies signaling. oup.comresearchgate.net

A notable example is 2-Amino-3-methylhexanoic acid (AMHA), a related amino acid. nih.gov Research has shown that AMHA is naturally produced and accumulates in the mycelia of several fungal species, including the plant pathogen Magnaporthe oryzae and various Alternaria species. nih.gov This compound functions as a potent plant elicitor, meaning it can induce a defense response in plants. nih.gov Pretreatment of plants with AMHA has been demonstrated to enhance resistance against both abiotic stresses, such as extreme temperatures, and biotic stresses, including fungal, bacterial, and viral diseases. nih.gov For instance, AMHA protected wheat against powdery mildew and Arabidopsis against the bacterium Pseudomonas syringae. nih.gov This represents a clear case of interspecies chemical signaling, where a fungal metabolite modulates the physiology and immune response of a plant.

Furthermore, within microbial communities, compounds like 3-hydroxy-3-methylhexanoic acid are part of metabolic pathways. It can be metabolized by bacteria such as Corynebacterium, which converts it into other volatile fatty acids like isovaleric acid. This biotransformation is a fundamental aspect of the microbial metabolism that shapes the chemical environment of their habitat. oup.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (S)-3-Methylhexanoic acid |

| (R)-3-Methylhexanoic acid |

| 2-Amino-3-methylhexanoic acid (AMHA) |

| 2-methylbutanoic acid |

| 3-hydroxy-3-methylhexanoic acid |

| 3-methylbutanoic acid |

| 5-methylhexanoic acid |

| Isovaleric acid |

| n-octanal |

| Propanoic acid |

Advanced Analytical Chemistry for S 3 Methylhexanoic Acid Profiling

Chiral Chromatographic Techniques

Chiral chromatography is the cornerstone for separating enantiomers like (S)- and (R)-3-methylhexanoic acid. This is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. For the enantioselective analysis of chiral molecules like 3-methylhexanoic acid, the key is the use of a chiral stationary phase (CSP) within the GC column. azom.com The underlying principle of separation is "chiral recognition," where the enantiomers form transient diastereomeric adducts with the chiral selector of the stationary phase. azom.com These adducts have different thermodynamic stabilities, resulting in different retention times and thus separation. azom.com

Derivatized cyclodextrins are among the most effective and widely used CSPs for the GC separation of chiral carboxylic acids. azom.comtum.de For instance, multidimensional gas chromatography using heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin as a CSP has been successfully applied to determine the enantiomeric composition of methyl-branched acids. nih.govacs.org To improve volatility for GC analysis, carboxylic acids are often derivatized, for example, by converting them into methyl esters.

Table 1: GC Conditions for Chiral Separation of Methyl-Branched Acids

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Multidimensional Gas Chromatography (MDGC) | nih.govacs.org |

| Chiral Stationary Phase (CSP) | Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin | nih.govacs.org |

| Carrier Gas | Hydrogen | acs.org |

| Injection | Split mode | acs.org |

| Detection | Flame Ionization Detector (FID), Olfactometry (GC-O) | acs.org |

High-Performance Liquid Chromatography (HPLC) offers another robust platform for the enantiomeric separation of 3-methylhexanoic acid. HPLC can be used in two main ways for this purpose: direct and indirect separation.

Direct separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are common. For example, amylose tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) (e.g., CHIRALPAK IE) has been used for the separation of related chiral acids. mdpi.com Zwitterionic chiral selectors, such as CHIRALPAK ZWIX(+), have also proven effective for the direct enantiomeric separation of amino acids, which share structural similarities with 3-methylhexanoic acid's derivatives. mdpi.comresearchgate.net

Indirect separation involves derivatizing the racemic acid with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., a C18 reversed-phase column). tandfonline.com A chiral fluorescent derivatizing agent, such as (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol, can be used to create diastereomeric esters that are separable by reversed-phase HPLC and detectable with high sensitivity. tandfonline.com

Table 2: HPLC Conditions for Enantiomeric Separation

| Method | Stationary Phase | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|

| Direct (Zwitterionic CSP) | CHIRALPAK ZWIX(+) | 5 mM ammonium (B1175870) formate (B1220265) + 5 mM formic acid in MeOH/water (96/4, v/v) | MS | mdpi.com |

| Indirect (Derivatization) | ODS (Reversed-Phase) | Methanol/acetonitrile (B52724)/water mixture | Fluorescence (after derivatization) | tandfonline.com |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of (S)-3-methylhexanoic acid. When coupled with a chromatographic separation technique, it provides both high selectivity and sensitivity.

Tandem mass spectrometry (MS/MS) is a technique where ions are subjected to multiple stages of mass analysis. wikipedia.orgnationalmaglab.org In a typical experiment, the intact molecule of 3-methylhexanoic acid is first ionized (e.g., by electrospray ionization, ESI) and selected in the first mass analyzer (MS1). This selected ion, known as the precursor ion, is then fragmented by collision with an inert gas, a process called collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting fragment ions, or product ions, are then analyzed by a second mass analyzer (MS2). nationalmaglab.org

The fragmentation pattern is characteristic of the molecule's structure. For a protonated molecule of 3-methylhexanoic acid ([M+H]⁺), common fragmentation pathways would include the neutral loss of water (H₂O) and subsequent losses of small hydrocarbon fragments from the alkyl chain. Analyzing these fragmentation patterns helps to confirm the identity of the compound. nih.govbiorxiv.org

For highly sensitive and accurate quantification of (S)-3-methylhexanoic acid, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.govmdpi.com UPLC uses columns with smaller particle sizes (<2 μm) than conventional HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. mdpi.com

In a UPLC-MS/MS workflow, the enantiomers are first separated on a chiral UPLC column (or as diastereomers on an achiral column). The eluent is then directed into the mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode. mdpi.com In MRM, a specific precursor ion for 3-methylhexanoic acid is selected and a specific, characteristic product ion is monitored. This highly specific detection method minimizes interferences from the sample matrix, allowing for precise quantification even at very low concentrations. mdpi.com The method's performance is validated by assessing parameters like the Limit of Detection (LOD) and Limit of Quantification (LOQ). nih.gov

Table 3: Typical UPLC-MS/MS Parameters for Organic Acid Quantification

| Parameter | Example Condition | Reference |

|---|---|---|

| LC Column | Acquity UPLC HSS T3 C18 (1.8 µm) | nih.govmdpi.com |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid | nih.govmdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode | mdpi.com |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Quantification | Based on signal-to-noise ratio (S/N) for LOD (≥3) and LOQ (≥10) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

While chromatography can separate enantiomers, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive assignment of the absolute stereochemistry of chiral molecules like (S)-3-methylhexanoic acid. researchgate.net A common strategy involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).

One such agent is (S)-phenylglycine methyl ester ((S)-PGME). acs.org When racemic 3-methylhexanoic acid is reacted with (S)-PGME, two diastereomeric amides are formed: (S)-3-methylhexanoyl-(S)-PGME and (R)-3-methylhexanoyl-(S)-PGME. These diastereomers have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of specific protons in the ¹H NMR spectra of the two diastereomers, the absolute configuration of the original acid can be determined. acs.org For instance, consistent patterns in the Δδ values (defined as δS - δR) for protons near the chiral center allow for an empirical model to be built for assigning the stereochemistry. acs.org Two-dimensional NMR techniques, such as NOESY, can also provide through-space correlation data to further confirm stereochemical assignments. researchgate.net

Circular Dichroism (CD) Spectroscopy for Optical Activity Determination

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the chiroptical properties of chiral molecules like (S)-3-Methylhexanoic acid. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral sample. mtoz-biolabs.comrsc.org An optically active molecule will absorb one of these polarized light forms more strongly than the other, resulting in a CD spectrum. This spectrum is a plot of the difference in absorption (ΔA) or ellipticity (θ) as a function of wavelength. The resulting spectral bands are known as Cotton effects, which can be positive or negative depending on the molecule's absolute configuration and conformation. rsc.org

For (S)-3-Methylhexanoic acid, the primary chromophore responsible for its CD signal in the accessible ultraviolet (UV) region is the carboxylic acid group (-COOH). The electronic transition of interest is the n → π* transition of the carbonyl group within the carboxyl moiety. This transition is inherently weak in UV-Vis absorption spectroscopy but can give rise to a distinct Cotton effect in the CD spectrum, typically observed in the region of 200-240 nm for carboxylic acids. Current time information in Bangkok, TH.researchgate.net

The sign and magnitude of the Cotton effect are exquisitely sensitive to the stereochemical environment around the chromophore. For (S)-3-Methylhexanoic acid, the specific spatial arrangement of the methyl group at the chiral center (C3) dictates the sign of the observed Cotton effect. While specific experimental CD data for (S)-3-Methylhexanoic acid is not extensively documented in publicly available literature, general principles and data from structurally related chiral carboxylic acids allow for a theoretical postulation of its CD spectrum. dntb.gov.uaacs.org

In many cases, empirical rules, such as the octant rule for chiral ketones, have been developed to predict the sign of the Cotton effect based on the spatial disposition of substituents around the chromophore. For chiral carboxylic acids, the situation can be more complex due to the conformational flexibility of the carboxyl group and the alkyl chain. However, it is established that enantiomers will exhibit mirror-image CD spectra. Therefore, the CD spectrum of (R)-3-Methylhexanoic acid would be equal in magnitude but opposite in sign to that of (S)-3-Methylhexanoic acid.

The determination of the absolute configuration of a chiral compound like (S)-3-Methylhexanoic acid can be achieved by comparing its experimental CD spectrum with a theoretically calculated spectrum. mdpi.com Computational methods, such as time-dependent density functional theory (TD-DFT), are employed to predict the CD spectra for a given absolute configuration. mdpi.com A match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. mdpi.com

A hypothetical representation of the expected CD data for a simple chiral carboxylic acid, based on literature for analogous compounds, is presented in the table below. It is important to note that these are representative values and the actual experimental values for (S)-3-Methylhexanoic acid may vary.

| Parameter | Typical Value for a Chiral Carboxylic Acid | Unit |

|---|---|---|

| Wavelength of Maximum Absorption (λmax) for n → π* transition | ~210 | nm |

| Sign of Cotton Effect for (S)-enantiomer | Positive or Negative | - |

| Molar Ellipticity ([θ]) | Variable | deg·cm2/dmol |

| Differential Molar Extinction Coefficient (Δε) | Variable | L·mol-1·cm-1 |

The precise measurement of the CD spectrum of (S)-3-Methylhexanoic acid would require experimental analysis under controlled conditions of solvent and concentration. The choice of solvent is critical as it can influence the conformational equilibrium of the molecule and thus affect the CD spectrum. The data obtained from such an analysis would provide definitive information on its chiroptical properties and serve as a benchmark for this particular chiral compound.

Computational and Theoretical Investigations of S 3 Methylhexanoic Acid

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule such as (S)-3-Methylhexanoic acid, MD simulations are invaluable for exploring its conformational landscape, which is defined by the various spatial arrangements of its atoms resulting from rotations around its single bonds.

The conformational flexibility of (S)-3-Methylhexanoic acid primarily arises from rotation around several key bonds: the C2-C3 bond, the C3-C4 bond, and the C-O bond within the carboxylic acid group. MD simulations model these rotations by solving Newton's equations of motion for the system, providing a trajectory that maps the positions and velocities of all atoms over the simulation period. Such simulations are typically performed by placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water), to mimic solution-phase behavior.

A typical MD simulation protocol for (S)-3-Methylhexanoic acid would involve:

System Setup: Placing a single (S)-3-Methylhexanoic acid molecule in a simulation box, often filled with a chosen solvent like water, to study its behavior in a specific medium.

Force Field Selection: Choosing a suitable force field (e.g., GAFF, CHARMM) that accurately describes the intramolecular and intermolecular forces governing the atoms of the system.

Simulation Run: Running the simulation for a sufficient duration (typically nanoseconds to microseconds) to ensure thorough sampling of the conformational space.

Trajectory Analysis: Analyzing the resulting trajectory to identify preferential dihedral angles, hydrogen bonding patterns, and the distribution of different conformers over time.

While specific MD simulation data for (S)-3-Methylhexanoic acid is not extensively published, analysis of related branched-chain acids indicates that the gauche and anti conformations around the C-C bonds adjacent to the chiral center are critical in defining the molecular shape. nih.gov The orientation of the carboxylic acid group itself, typically described by the O=C-O-H dihedral angle, is also a key factor, with the syn conformation generally being more stable in the gas phase due to an intramolecular hydrogen bond, though the anti conformation can be stabilized by solvent interactions.

Table 1: Representative Conformational Data from Simulations of a Generic Short-Chain Chiral Acid This table illustrates the type of data obtained from MD simulations. Values are hypothetical and for illustrative purposes.

| Dihedral Angle | Most Populated Conformation (°) | Relative Population (%) | Energy Barrier (kJ/mol) |

|---|---|---|---|

| C1-C2-C3-C4 | ~60 (gauche) | ~65 | ~12 |

| C1-C2-C3-C4 | ~180 (anti) | ~30 | ~15 |

| C2-C3-C4-C5 | ~180 (anti) | ~70 | ~10 |

| O=C-O-H | ~0 (syn) | ~90 (in vacuum) | ~25 |

Quantum Chemical Calculations of Electronic Structure and Optical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. nih.gov These methods solve the Schrödinger equation to determine the electron distribution, which in turn dictates the molecule's reactivity, spectroscopic signatures, and optical properties.

For (S)-3-Methylhexanoic acid, DFT calculations can elucidate its electronic structure by computing key descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

A significant application of quantum chemistry for chiral molecules like (S)-3-Methylhexanoic acid is the prediction of its optical properties, such as specific rotation and electronic circular dichroism (ECD). Time-dependent DFT (TD-DFT) is a powerful method for simulating ECD spectra. mdpi.comnih.gov By comparing the computationally predicted spectrum with an experimentally measured one, it is possible to confirm the absolute configuration of a chiral center. mdpi.com This technique was successfully used to assign the absolute configuration of the related compound (2S, 3S)-2-amino-3-methylhexanoic acid. mdpi.com

Typical quantum chemical calculations for (S)-3-Methylhexanoic acid would employ a functional, such as B3LYP, and a basis set (e.g., 6-31G(d,p) or larger) to optimize the molecule's geometry and calculate its electronic properties. scispace.comresearchgate.net

Table 2: Illustrative Electronic and Optical Properties of a Chiral Carboxylic Acid Calculated via DFT This table presents typical data obtained from quantum chemical calculations. Values are representative and not specific experimental results for (S)-3-Methylhexanoic acid.

| Property | Calculated Value (Illustrative) | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.8 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 1.75 D | B3LYP/6-311++G(d,p) |

| ECD Peak (λmax) | 215 nm | TD-DFT/CAM-B3LYP |

In Silico Modeling of Biological Interactions (Non-Human Protein Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in understanding how a small molecule like (S)-3-Methylhexanoic acid might interact with biological targets. For this analysis, the focus is on non-human protein targets, such as enzymes from bacteria or fungi.

The docking process involves generating various conformations of the ligand within the binding site of the protein and scoring these poses based on a function that estimates the binding affinity. This score typically accounts for electrostatic interactions, van der Waals forces, and hydrogen bonds. google.com

Studies involving short-chain fatty acids and their derivatives have used molecular docking to explore interactions with various microbial enzymes. mdpi.comsciopen.com For example, docking simulations of various methyl-branched fatty acid esters with lipases from Candida rugosa and Burkholderia cepacia were performed to explain the enzymes' substrate specificity and enantioselectivity. nih.gov In such a study involving (S)-3-Methylhexanoic acid and a bacterial lipase (B570770), the goal would be to predict its binding mode and affinity.

The typical workflow for a molecular docking study includes:

Preparation of the Receptor: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogen atoms and assigning partial charges.

Preparation of the Ligand: Generating a 3D structure of (S)-3-Methylhexanoic acid and optimizing its geometry.

Docking Simulation: Using software like AutoDock Vina to dock the ligand into the defined binding site of the receptor. elifesciences.org

Analysis of Results: Analyzing the predicted binding poses, their corresponding binding energies, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the protein's active site.

These simulations can reveal why an enzyme might preferentially bind the (S)-enantiomer over the (R)-enantiomer, often due to specific steric and electronic complementarities within the chiral binding pocket.

Table 3: Representative Molecular Docking Results for (S)-3-Methylhexanoic Acid with a Hypothetical Bacterial Lipase This table illustrates the type of data obtained from molecular docking studies. The target and values are hypothetical.

| Parameter | Predicted Value/Residues |

|---|---|

| Binding Affinity (kcal/mol) | -5.8 |

| Hydrogen Bond Interactions | SER-105, HIS-224 |

| Hydrophobic Interactions | LEU-145, ILE-189, VAL-205 |

| Interacting Distance (Carboxyl O to SER OH) | 2.1 Å |

Structure Activity Relationship Sar Studies of S 3 Methylhexanoic Acid and Its Analogs

Elucidation of Key Structural Determinants for Biological Activity (e.g., olfactory response, enzyme substrate specificity)

The biological activity of (S)-3-methylhexanoic acid is intrinsically linked to its specific structural features. Research into its analogs has helped to pinpoint the molecular determinants that govern its recognition by olfactory receptors and its specificity as an enzyme substrate.

Olfactory Response: (S)-3-Methylhexanoic acid is a well-known contributor to human axillary odor, often described as sweaty or cheesy. ontosight.ai The perception of its odor is highly dependent on its molecular structure. Studies on various aliphatic carboxylic acids have revealed key determinants for olfactory responses.

Carbon Chain Length: The length of the carbon chain is a critical factor. For unbranched carboxylic acids, olfactory detection thresholds in mice follow a U-shaped function, with the lowest thresholds (highest sensitivity) found for acids with intermediate chain lengths like n-butanoic acid. nih.gov

Methyl Group Position: The position of the methyl branch significantly impacts odor detection. In a study with mice, olfactory detection thresholds for methyl-branched hexanoic acids decreased as the methyl group moved further from the carboxyl functional group (from position 2 to position 4). nih.gov This suggests that the steric hindrance near the polar carboxyl head influences the binding to olfactory receptors.

Functional Group: The carboxylic acid group itself is a primary determinant for the interaction with specific olfactory receptors. A number of human olfactory receptors, particularly from the class I "fish-like" family, have been identified as responding to small, volatile carboxylic acids found in human sweat. oup.com

| Compound | Structure | Mean Log10 Detection Threshold (ppm) |

|---|---|---|

| n-Butanoic acid | CH₃(CH₂)₂COOH | -3.0 |

| n-Pentanoic acid | CH₃(CH₂)₃COOH | -2.5 |

| n-Hexanoic acid | CH₃(CH₂)₄COOH | -2.2 |

| 2-Methylpentanoic acid | CH₃(CH₂)₂CH(CH₃)COOH | -2.8 |

| 3-Methylpentanoic acid | CH₃CH₂CH(CH₃)CH₂COOH | -3.5 |

| 4-Methylpentanoic acid | (CH₃)₂CH(CH₂)₂COOH | -4.2 |

Enzyme Substrate Specificity: (S)-3-Methylhexanoic acid analogs are important intermediates in the synthesis of pharmaceuticals, such as pregabalin (B1679071). google.comnih.gov The efficiency of these syntheses often relies on enzymes that can distinguish between closely related molecules.

Substrate Recognition by Nitrilases: In the synthesis of the pregabalin precursor (S)-3-cyano-5-methylhexanoic acid, nitrilase enzymes are used to hydrolyze a dinitrile precursor. google.com The enzyme exhibits high regioselectivity, converting only the cyano group at the C1 position to a carboxylic acid, and high stereoselectivity, acting predominantly on the (S)-enantiomer. google.com

Esterase Specificity: The kinetic resolution of racemic 3-cyano-5-methylhexanoic acid esters can be achieved using esterases. Studies have shown that the steric properties of the alcohol moiety in the ester play a significant role in determining the activity and enantioselectivity of the enzyme. researchgate.net

Impact of Stereochemistry on Bioactivity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a profound impact on the biological activity of 3-methylhexanoic acid and its derivatives. ontosight.aiontosight.ai Since biological targets like receptors and enzymes are themselves chiral, they often interact differently with different enantiomers of a chiral molecule.

Olfactory Perception: The two enantiomers of 3-methylhexanoic acid, (S)-(+) and (R)-(-), have distinct odor profiles. The (S)-enantiomer is consistently reported as having a much stronger and more characteristic sweaty, cheesy odor compared to its (R)-counterpart, indicating that human olfactory receptors can readily distinguish between the two. ontosight.ai This stereochemical discrimination is also observed in related compounds. For instance, in the case of 3-hydroxy-3-methylhexanoic acid, another key component of axillary odor, the (S)-isomer possesses a strong spicy note typical of body odor, while the (R)-isomer's contribution is less significant. researchgate.net Chiral gas chromatography analysis of human sweat has shown a natural abundance ratio of approximately 72:28 for the (S) and (R) isomers of 3-hydroxy-3-methylhexanoic acid, respectively. researchgate.net This principle of enantioselectivity in odor perception is not limited to humans; insects like honeybees have also been shown to discriminate between the enantiomers of related compounds like 4-methyl-hexanoic acid. d-nb.info

Enzyme-Catalyzed Reactions: The stereospecificity of enzymes is a cornerstone of biocatalysis. In the industrial synthesis of pregabalin, enzymatic methods are favored because they can selectively produce the desired (S)-enantiomer.

Lipase-Catalyzed Resolution: In the resolution of racemic 3-cyano-5-methylhexanoic acid ethyl ester, lipases preferentially hydrolyze the (R)-enantiomer, leaving the desired (S)-enantiomer of the ester largely unreacted. google.com This allows for the separation and isolation of the optically pure (S)-ester.

Nitrilase-Catalyzed Hydrolysis: Conversely, some nitrilase enzymes are highly stereoselective for the (S)-enantiomer of the precursor 2-isobutyl-succinonitrile, converting it to (S)-3-cyano-5-methylhexanoic acid while leaving the (R)-enantiomer mostly unchanged. google.com

| Compound/Process | (S)-Isomer Activity | (R)-Isomer Activity | Reference |

|---|---|---|---|

| 3-Methylhexanoic Acid (Odor) | Strong, sweaty/cheesy odor | Weaker odor | ontosight.ai |

| 3-Hydroxy-3-methylhexanoic acid (Odor) | Strong, spicy, typical axillary odor | Less significant odor contribution | researchgate.net |

| Enzymatic Hydrolysis of 2-isobutyl-succinonitrile (Nitrilase) | Predominantly converted to (S)-3-cyano-5-methylhexanoic acid | Essentially unchanged | google.com |

| Enzymatic Hydrolysis of rac-3-cyano-5-methylhexanoic acid ethyl ester (Lipase) | Remains as unreacted ester | Preferentially hydrolyzed to the acid | google.com |

Rational Design of Analogs for Mechanistic Research

Rational design involves creating specific analogs of a lead compound to probe its mechanism of action or to enhance its desired properties. rsc.org This approach has been extensively used for analogs of (S)-3-methylhexanoic acid, particularly in the context of improving enzymatic synthesis routes for its derivatives. By making targeted changes to the enzyme's structure, researchers can improve its activity, specificity, and stability.

Engineering Nitrilases for Pregabalin Precursor Synthesis: The synthesis of the key pregabalin intermediate, (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA), has been a major focus of rational design. nih.govresearchgate.net Wild-type enzymes often have limitations, such as low enantioselectivity or the production of unwanted byproducts.

Improving Enantioselectivity and Activity: Researchers constructed a chimeric nitrilase, BaNITM0, for the synthesis of (S)-CMHA. nih.gov However, it produced an amide byproduct. Through rational design, specific amino acid mutations were introduced. The variant V82L/M127I/C237S (BaNITM2) showed a 5.4-fold increase in enzyme activity, a significant improvement in enantioselectivity, and a drastic reduction in amide byproduct formation from 15.8% to 1.9%. nih.gov

Mechanistic Insights from Mutations: Structural analysis and molecular dynamics simulations revealed the roles of these mutations. The V82L mutation helped reconstruct the substrate-binding pocket, improving stereoselectivity. nih.gov The M127I and C237S mutations restricted the movement of a key catalytic residue (E66), which decreased the formation of the amide byproduct. nih.gov

Hotspot Identification: Another study used computational methods (MM/PBSA) to identify key amino acid residues ("hotspots") for modulating stereoselectivity. researchgate.net By mutating identified hotspots Trp57 and Val134, they successfully created mutants with significantly enhanced enantioselectivity (E > 300) for producing (S)-CMHA. researchgate.net

| Enzyme Variant | Key Mutations | Relative Enzyme Activity | Enantioselectivity (E-value) | Amide Byproduct Formation |

|---|---|---|---|---|

| BaNITM0 (Parent) | - | 1.0x | ~100 | 15.8% |

| BaNITM2 (Variant) | V82L/M127I/C237S | 5.4x | 515 | 1.9% |

These examples highlight how the rational design of analogs—in this case, engineered enzyme variants—provides deeper mechanistic understanding and leads to the development of more efficient and specific biocatalysts.

Biotechnological Production and Research Applications of S 3 Methylhexanoic Acid

Development of Bioreactor Systems for Enantiomer-Specific Production

The enantioselective production of chiral molecules like (S)-3-Methylhexanoic acid is a significant area of research in biotechnology. Bioreactor systems utilizing enzymes are at the forefront of these efforts, offering environmentally friendly and highly specific manufacturing routes. While direct bioreactor production of (S)-3-Methylhexanoic acid is a specialized field, extensive research on analogous compounds, such as the key pregabalin (B1679071) intermediate (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA), provides significant insights into the methodologies that are applicable. rsc.orgrsc.orgresearchgate.net

The production of these chiral acids often employs nitrilase enzymes, which can perform highly regio- and enantioselective hydrolysis. acs.org Researchers have successfully engineered and utilized various nitrilases within bioreactor systems to achieve high yields and enantiomeric excess (e.e.). For instance, a nitrilase from Arabis alpina (AaNIT) was engineered and used for the synthesis of (S)-CMHA. nih.gov The mutant enzyme, N258D, demonstrated high catalytic activity and excellent enantioselectivity (E > 300) at a high substrate concentration. nih.gov

A one-pot bienzymatic cascade reaction has also been developed using recombinant Escherichia coli cells in a bioreactor. nih.gov This system used the N258D nitrilase mutant alongside an amidase from Pantoea sp. to eliminate byproducts and achieve a high conversion rate and enantiomeric purity of the final product. nih.gov Another approach involved the kinetic resolution of racemic esters using an esterase from a newly isolated Arthrobacter sp. ZJB-09277, which showed remarkable activity even in the presence of high concentrations of water-miscible solvents like DMSO. researchgate.net

These biocatalytic processes are often performed in specialized bioreactors, such as recirculating packed bed reactors, which can improve efficiency and productivity for industrial-scale applications. researchgate.net The optimization of bioreactor conditions, including pH, temperature, and substrate concentration, is crucial for maximizing the yield and purity of the desired (S)-enantiomer. researchgate.net

| Biocatalyst System | Target Product | Bioreactor Conditions | Achieved Yield/Purity | Reference(s) |

| Engineered Nitrilase (N258D mutant from Arabis alpina) | (S)-3-cyano-5-methylhexanoic acid | High substrate concentration (100 g/L) | E > 300 | nih.gov |

| Bienzymatic Cascade (Nitrilase N258D and Pantoea sp. Amidase) | (S)-3-cyano-5-methylhexanoic acid | One-pot reaction with recombinant E. coli | 45.0% conversion, 99.3% e.e. | nih.gov |

| Esterase from Arthrobacter sp. ZJB-09277 | (S)-3-cyano-5-methylhexanoic acid | Kinetic resolution in 80% DMSO | 100 mM substrate concentration | researchgate.net |

| Immobilized Lipase (B570770) PS (Pseudomonas cepacia) | (S)-3-cyano-5-methylhexanoic acid ethyl ester | pH 6.0, 35 °C | 44.5% yield, 99.2% e.e. | researchgate.net |

Utilization as a Chiral Building Block in Complex Chemical Synthesis